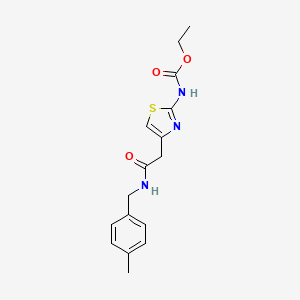
H-D-Val-Obzl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Val-Obzl.HCl, also known as L-valine benzyl ester hydrochloride, is a derivative of the amino acid valine. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine. It is recognized for its role in the synthesis of peptides and as a building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Obzl.HCl typically involves the esterification of valine with benzyl alcohol in the presence of hydrogen chloride gas. The process can be summarized as follows :
Stage 1: Valine is dissolved in dichloroethane, and iron (III) chloride is added as a catalyst. Hydrogen chloride gas is introduced at a controlled rate, and the reaction is carried out at room temperature for 30 minutes.
Stage 2: Benzyl alcohol is added to the reaction mixture, and hydrogen chloride gas is continuously introduced under reflux conditions for 3 hours. The reaction mixture is then filtered to remove the catalyst, and the solvent is removed by vacuum distillation. The product is recrystallized from dichloroethane to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
H-D-Val-Obzl.HCl undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into valine and benzyl alcohol in the presence of water and acid or base.
Substitution: Reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Benzyl alcohol, hydrogen chloride gas, iron (III) chloride as a catalyst.
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Valine and benzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted valine derivatives can be formed.
科学研究应用
H-D-Val-Obzl.HCl has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein synthesis and as a model compound for amino acid derivatives.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of H-D-Val-Obzl.HCl involves its role as a precursor in the synthesis of peptides and proteins. It acts by providing the valine moiety, which is incorporated into the growing peptide chain during protein synthesis. The benzyl ester group can be selectively removed under mild conditions, allowing for the controlled release of valine .
相似化合物的比较
Similar Compounds
L-Valine: The parent amino acid from which H-D-Val-Obzl.HCl is derived.
L-Valine methyl ester hydrochloride: Another ester derivative of valine, but with a methyl group instead of a benzyl group.
L-Valine ethyl ester hydrochloride: Similar to this compound but with an ethyl group.
Uniqueness
This compound is unique due to its benzyl ester group, which provides specific reactivity and stability compared to other ester derivatives. This makes it particularly useful in peptide synthesis and as a building block in organic chemistry .
属性
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNABFUHGBCMF-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]PROPANAMIDE](/img/structure/B3018563.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B3018567.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B3018577.png)



